![molecular formula C18H20N6O3 B2611444 3-(1-(1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034379-96-7](/img/structure/B2611444.png)
3-(1-(1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1-(1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Scientific Research Applications
Green Synthesis Techniques
Researchers have developed novel and efficient methods for synthesizing pyrazole-based pyrido[2,3-d]pyrimidine-diones using green chemistry approaches. For example, a novel one-pot, five-component reaction in water has been reported, showcasing an environmentally friendly synthesis method (Heravi & Daraie, 2016). Such methodologies emphasize the importance of sustainable chemical processes in generating complex molecules with potential therapeutic applications.
Antiviral and Antitumor Activity
A series of compounds, including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines, have been synthesized and evaluated for their in vitro antiviral and antitumor activities. Certain compounds showed activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as a broad spectrum of antitumor activity, highlighting their potential as leads for the development of new therapeutic agents (El-Subbagh et al., 2000).
Novel Heterocyclic Compounds Synthesis
The synthesis of novel heterocyclic compounds, such as pyrazolo[4,3-c]pyridines, pyrido[4’,3’:3,4]pyrazolo[1,5-a]pyrimidines, and others, has been demonstrated using various precursors and synthetic routes. These studies provide valuable insights into the structural and functional diversity achievable within the pyrazole and pyridine frameworks, contributing to the development of compounds with potential biological and pharmacological applications (Metwally & Deeb, 2018).
Advanced Catalytic Methods
Innovative catalytic methods have been employed to facilitate the synthesis of pyridine-pyrimidine derivatives and their bis-derivatives, showcasing the role of catalysts in enhancing reaction efficiencies and yields. These studies highlight the potential of using advanced catalytic systems for the synthesis of complex heterocyclic compounds, which could have significant implications in pharmaceutical research (Rahmani et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[1-(1-ethylpyrazole-3-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-2-23-11-7-14(21-23)17(26)22-9-5-12(6-10-22)24-16(25)13-4-3-8-19-15(13)20-18(24)27/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,19,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYQMZXQUHUPPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.